![molecular formula C12H13F3N4O7 B114927 8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione CAS No. 143309-76-6](/img/structure/B114927.png)
8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione is a compound that has received significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione has been extensively studied for its potential applications in various fields. In biomedical research, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a fluorescent probe in imaging studies.
Wirkmechanismus
The mechanism of action of 8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione is not fully understood. However, studies have shown that it can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE). It can also induce apoptosis in cancer cells and inhibit the replication of certain viruses.
Biochemical and Physiological Effects:
Studies have shown that 8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione can have various biochemical and physiological effects. It can reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It can also inhibit the growth and proliferation of cancer cells and reduce viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione in lab experiments is its high specificity and potency. It can selectively target certain enzymes and pathways, making it a valuable tool for studying their functions. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on 8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and viral infections. Further studies are needed to investigate its safety and efficacy in clinical trials. Another area of research is the development of new synthesis methods that can improve the yield and scalability of this compound. Additionally, studies are needed to further elucidate its mechanism of action and identify new targets for its use.
Conclusion:
In conclusion, 8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione is a compound that has significant potential for various scientific research applications. Its complex synthesis method and high specificity make it a valuable tool for studying enzymes and pathways. Further research is needed to fully understand its mechanism of action and identify new targets for its use.
Synthesemethoden
The synthesis of 8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione is a complex process that involves multiple steps. The most commonly used method involves the reaction of 2-amino-4,6,7-trimethylpteridine-3,5-dione with formaldehyde and L-threonine in the presence of a catalyst. The resulting product is then treated with trifluoroacetic anhydride to obtain the final compound.
Eigenschaften
CAS-Nummer |
143309-76-6 |
|---|---|
Produktname |
8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione |
Molekularformel |
C12H13F3N4O7 |
Molekulargewicht |
382.25 g/mol |
IUPAC-Name |
8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione |
InChI |
InChI=1S/C12H13F3N4O7/c13-12(14,15)7-10(25)19(1-3(21)6(23)4(22)2-20)8-5(16-7)9(24)18-11(26)17-8/h3-4,6,20-23H,1-2H2,(H2,17,18,24,26)/t3-,4+,6-/m0/s1 |
InChI-Schlüssel |
FYUJHEOHMJKNGM-RPDRRWSUSA-N |
Isomerische SMILES |
C([C@@H]([C@@H]([C@@H](CO)O)O)O)N1C2=C(C(=O)NC(=O)N2)N=C(C1=O)C(F)(F)F |
SMILES |
C(C(C(C(CO)O)O)O)N1C2=C(C(=O)NC(=O)N2)N=C(C1=O)C(F)(F)F |
Kanonische SMILES |
C(C(C(C(CO)O)O)O)N1C2=C(C(=O)NC(=O)N2)N=C(C1=O)C(F)(F)F |
Synonyme |
6-(trifluoromethyl)-7-oxo-8-ribityllumazine 6-F3Me-7-ORL 6-trifluoromethyl-7-oxo-8-(D-ribityl)lumazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




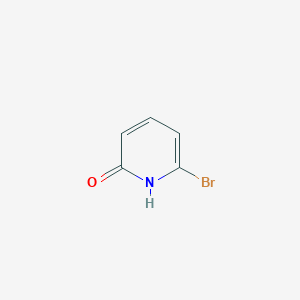
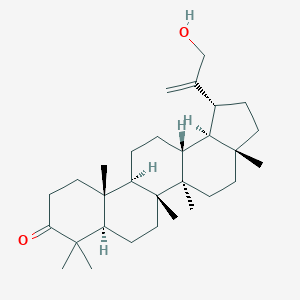
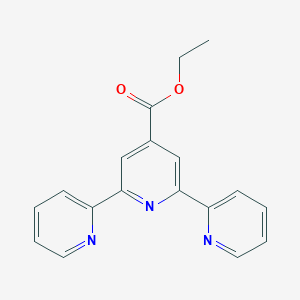
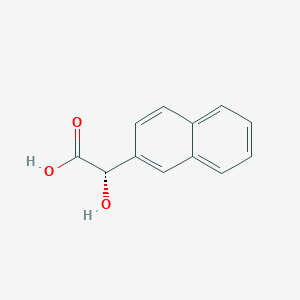

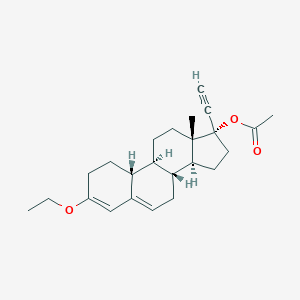
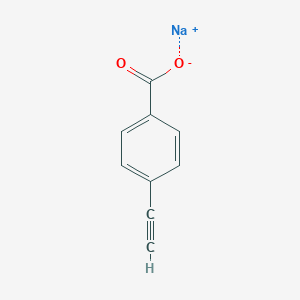

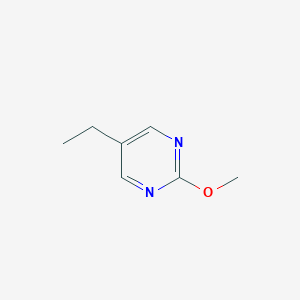
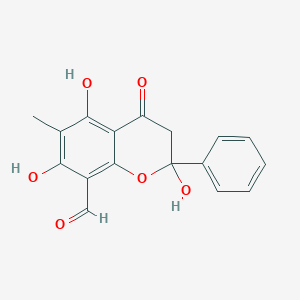
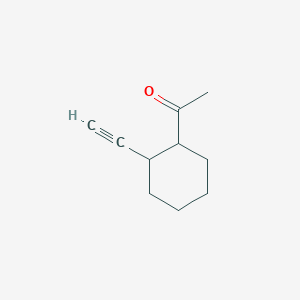
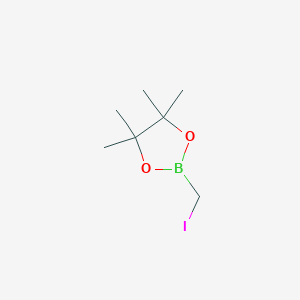
![7-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B114879.png)